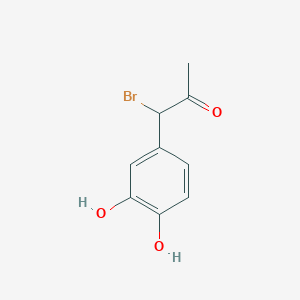
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of 1-(3,4-dihydroxyphenyl)propan-2-one, which is known for its catechol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one can be synthesized through the bromination of 1-(3,4-dihydroxyphenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The catechol moiety can undergo oxidation to form quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones from the catechol moiety.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in research to study the effects of brominated catechols on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The catechol moiety can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: The non-brominated analog, which lacks the bromine atom.
2-Bromo-1-(3,4-dihydroxyphenyl)propan-1-one: A positional isomer with the bromine atom at a different position.
1-(3,4-Dihydroxyphenyl)ethanone: A structurally similar compound with a shorter carbon chain.
Uniqueness
1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is unique due to the presence of both the bromine atom and the catechol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3 |
Clave InChI |
MUUAWVGPTOYYTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




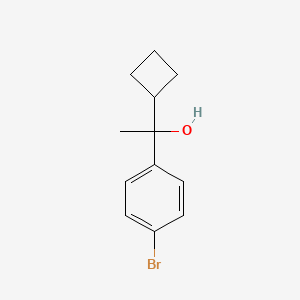
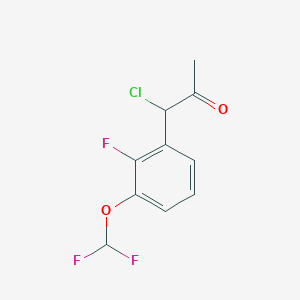

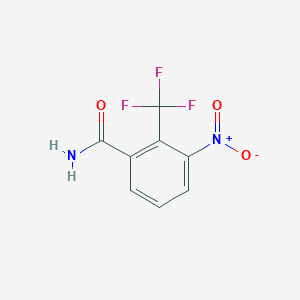
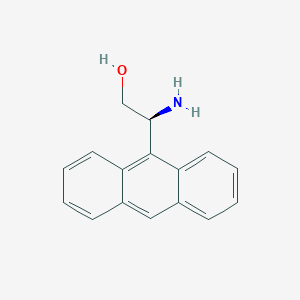
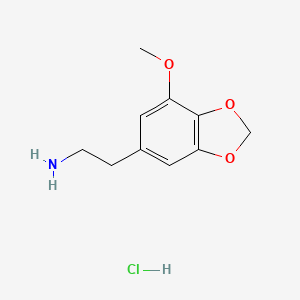
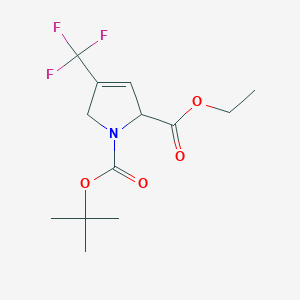
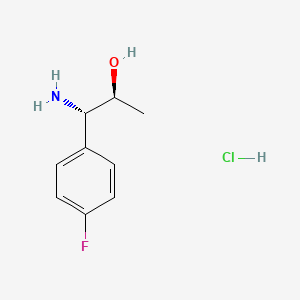
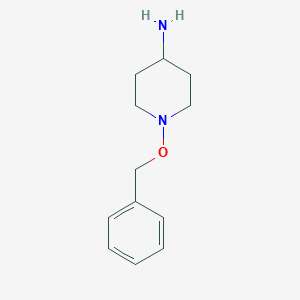
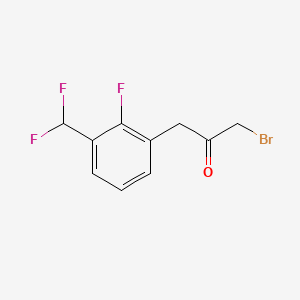

![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
